molecular formula C11H21NO4S B3149298 Boc-N-Me-Met-OH CAS No. 66959-86-2

Boc-N-Me-Met-OH

Cat. No.: B3149298
CAS No.: 66959-86-2
M. Wt: 263.36 g/mol
InChI Key: FLASRJKXDLPTOJ-UHFFFAOYSA-N
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Description

N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine]: is a derivative of methionine, an essential amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butoxycarbonyl group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] typically involves the reaction of N-methyl-L-methionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] primarily involves its role as a protective group in peptide synthesis. The tert-butoxycarbonyl group stabilizes the amino function, preventing unwanted side reactions. Upon completion of the synthesis, the protective group is removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • N-[(tert-Butoxycarbonyl)-L-methionine]
  • N-[(tert-Butoxycarbonyl)-N-methyl-L-alanine]
  • N-[(tert-Butoxycarbonyl)-N-methyl-L-valine]

Comparison: N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of ease of removal of the protective group and compatibility with various reaction conditions .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLASRJKXDLPTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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